molecular formula C16H31N B15159815 Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- CAS No. 685088-23-7

Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-

Cat. No.: B15159815
CAS No.: 685088-23-7
M. Wt: 237.42 g/mol
InChI Key: KCQJNLITNGPONJ-GOEBONIOSA-N
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Description

Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is a bicyclic amine derivative characterized by a piperidine ring (a six-membered amine heterocycle) substituted with a chiral cyclohexyl group. The cyclohexyl substituent features an ethyl group at the 5-position and three methyl groups at the 1,3,3-positions, with stereochemistry defined as (1R,5S).

Properties

CAS No.

685088-23-7

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine

InChI

InChI=1S/C16H31N/c1-5-14-11-15(2,3)13-16(4,12-14)17-9-7-6-8-10-17/h14H,5-13H2,1-4H3/t14-,16+/m0/s1

InChI Key

KCQJNLITNGPONJ-GOEBONIOSA-N

Isomeric SMILES

CC[C@@H]1C[C@@](CC(C1)(C)C)(C)N2CCCCC2

Canonical SMILES

CCC1CC(CC(C1)(C)N2CCCCC2)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. Another approach is the modified Birch reduction using sodium in ethanol . Industrial production methods typically involve these catalytic hydrogenation processes due to their efficiency and scalability .

Chemical Reactions Analysis

Piperidine derivatives, including Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium for reduction, and various halogens for substitution reactions. Major products formed from these reactions often include substituted piperidines, spiropiperidines, and piperidinones .

Scientific Research Applications

Piperidine derivatives are extensively used in scientific research due to their pharmacological properties. They are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. These compounds are used in chemistry for the synthesis of complex molecules, in biology for studying enzyme interactions, in medicine for developing therapeutic agents, and in industry for producing various chemicals .

Mechanism of Action

The mechanism of action of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system, cardiovascular system, and gastrointestinal tract. They exhibit properties such as antioxidant, anti-inflammatory, and bioavailability-enhancing abilities. These effects are mediated through their interaction with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- (CAS 685088-25-9)

  • Molecular Formula : C₁₇H₃₃N
  • Molecular Weight : 251.45 g/mol
  • Key Differences: The cyclohexyl group here has tetramethyl (3,3,5,5-) and ethyl substituents, compared to the trimethyl (1,3,3-) and ethyl groups in the target compound.

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- (CAS 685088-27-1)

  • Molecular Formula : C₁₈H₃₅N
  • Molecular Weight : 265.28 g/mol
  • Key Properties :
    • XLogP : 5.7 (high hydrophobicity)
    • Topological Polar Surface Area (PSA) : 3.24 Ų (low hydrogen-bonding capacity).
  • Comparison: The propyl substituent (vs.

Pyrrolidine Analogs (Five-Membered Amine Rings)

Pyrrolidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- (CAS 685088-22-6)

  • Key Differences :
    • Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
    • Reduced ring size increases ring strain and alters basicity (pKa). Pyrrolidines generally exhibit higher basicity than piperidines due to greater lone pair availability on nitrogen.
    • This structural variation could affect receptor binding in biological systems .

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP PSA (Ų) Key Substituents
Target: Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- C₁₆H₂₉N (inferred) ~235 (estimated) ~5.0 ~3.2 5-ethyl, 1,3,3-trimethyl cyclohexyl
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- C₁₇H₃₃N 251.45 5.7 3.2 1-ethyl, 3,3,5,5-tetramethyl cyclohexyl
Piperidine, 1-(3-methylcyclohexyl)- C₁₂H₂₃N 181.32 3.5 3.2 3-methylcyclohexyl
Pyrrolidine analog (CAS 685088-22-6) C₁₆H₂₉N 235.41 4.8 3.2 5-ethyl, 1,3,3-trimethyl cyclohexyl

Biological Activity

Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound "Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-" is a specific piperidine derivative that has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C15H27N
  • Molecular Weight : 225.39 g/mol

This structure contributes to its biological properties, particularly its interaction with various biological targets.

Antiviral Activity

Recent studies have demonstrated that piperidine derivatives exhibit antiviral properties against several viruses. For instance, a series of piperidine derivatives were synthesized and evaluated for their activity against HIV-1 and other viruses. Notably, compounds with similar structural motifs showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Case Study: Antiviral Screening

A study involving a range of piperidine derivatives highlighted their potential as antiviral agents. The following table summarizes the antiviral activity of selected derivatives:

CompoundVirus TargetIC50 (μM)Cytotoxicity (CC50 μM)
3fCVB-292100
3gHSV-18554

These results indicate that modifications in the piperidine structure can enhance antiviral efficacy while maintaining acceptable levels of cytotoxicity .

Antibacterial Activity

Piperidine derivatives have also been explored for their antibacterial properties. Research indicates that certain piperazine derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .

Case Study: Antibacterial Evaluation

A comprehensive evaluation of several piperidine compounds revealed the following antibacterial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC μg/mL)
Compound AStaphylococcus aureus32
Compound BPseudomonas aeruginosa64

These findings suggest that structural variations in piperidine compounds can lead to significant differences in antibacterial potency.

Antifungal Activity

In addition to antiviral and antibacterial activities, piperidine derivatives have shown promise as antifungal agents. A study indicated that some compounds were effective against common fungal strains such as Candida albicans and Aspergillus niger .

Case Study: Antifungal Screening

The antifungal activity of selected piperidine derivatives was assessed as follows:

CompoundFungal StrainMIC (μg/mL)
Compound CCandida albicans16
Compound DAspergillus niger32

The data indicates that certain piperidine derivatives possess substantial antifungal activity, making them potential candidates for further development .

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